molecular formula C31H29FN2O6 B11615595 4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazep in-10-yl]-4-oxo-butyric acid

4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazep in-10-yl]-4-oxo-butyric acid

Cat. No.: B11615595
M. Wt: 544.6 g/mol
InChI Key: GFXKHJZEWASCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dibenzo[b,e][1,4]diazepine derivative featuring a 1-hydroxy group, a 4-oxo-butyric acid side chain, and substituted aryl groups (3,4-dimethoxy-phenyl and 4-fluoro-phenyl). The hydroxy group enhances hydrogen-bonding capacity, and the butyric acid moiety may improve solubility or enable conjugation in drug design .

Properties

Molecular Formula

C31H29FN2O6

Molecular Weight

544.6 g/mol

IUPAC Name

4-[9-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C31H29FN2O6/c1-39-26-12-9-19(17-27(26)40-2)20-15-23-30(25(35)16-20)31(18-7-10-21(32)11-8-18)34(28(36)13-14-29(37)38)24-6-4-3-5-22(24)33-23/h3-12,17,20,31,33H,13-16H2,1-2H3,(H,37,38)

InChI Key

GFXKHJZEWASCCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)F)C(=O)C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxo-butyric acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the dibenzo[b,e][1,4]diazepin core, followed by the introduction of the 3,4-dimethoxy-phenyl and 4-fluoro-phenyl groups. The final step involves the addition of the 4-oxo-butyric acid moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments, specific temperatures, or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to 4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazep in-10-yl]-4-oxo-butyric acid exhibit significant anticancer properties. They function by inhibiting specific pathways involved in tumor growth and survival. For instance, the compound's ability to interact with DNA and RNA synthesis pathways has been documented in various cell lines .
  • Neuropharmacology : The compound may also play a role in neuropharmacology due to its structural similarity to known psychoactive agents. Its potential effects on neurotransmitter systems are currently under investigation, particularly regarding anxiety and mood disorders .
  • Anti-inflammatory Properties : Emerging research suggests that this compound can modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms. The IC50 values were found to be comparable to those of established chemotherapeutics .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results indicated a marked reduction in reactive oxygen species (ROS) levels when treated with the compound .

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Compounds :

3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one ()

  • Substituents: 4-methoxyphenyl (electron-donating) and 4-trifluoromethylphenyl (electron-withdrawing).
  • Differences: Lacks the hydroxy and butyric acid groups; contains a ketone at position 1.
  • Impact: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the 4-fluoro-phenyl group in the target compound .

10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one ()

  • Substituents: Bromobenzoyl (electrophilic), 3,4-dimethoxyphenyl, and dimethyl groups on the diazepine ring.
  • Differences: Bromine introduces steric bulk; dimethyl groups restrict ring flexibility.
  • Impact: The bromine may enhance halogen-bonding interactions in biological targets, contrasting with the fluorine in the target compound .

10-(4-Bromobenzoyl)-11-(4-methoxyphenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one () Substituents: Similar to but with a single methoxy group.

Comparative Table :

Compound Key Substituents Molecular Weight Functional Groups Bioactivity Clues
Target Compound 3,4-Dimethoxy-phenyl, 4-fluoro-phenyl, 1-OH, 4-oxo-butyric acid ~550 (estimated) Hydroxy, ketone, carboxylic acid Enhanced solubility, H-bond donor/acceptor
4-Methoxyphenyl, 4-CF3-phenyl 531.44 Ketone High lipophilicity, metabolic stability
4-Bromobenzoyl, 3,4-dimethoxyphenyl, dimethyl 561.47 Bromine, ketone Halogen bonding, restricted flexibility
4-Bromobenzoyl, 4-methoxyphenyl, dimethyl 530.12 Bromine, ketone Reduced steric hindrance

Spectral Differentiation :

  • The target’s hydroxy group would show a broad O-H stretch at ~3150–3400 cm⁻¹ in IR, absent in ketone-only analogues (e.g., ) .
  • The 4-oxo-butyric acid moiety would exhibit C=O stretches near 1680–1720 cm⁻¹, distinct from ester or amide carbonyls in other derivatives .

Pharmacological and Physicochemical Properties

  • Solubility: The butyric acid chain in the target compound likely improves aqueous solubility compared to non-polar analogues (e.g., ). This mirrors caffeic acid derivatives, where carboxylic acids enhance bioavailability .
  • Bioactivity : Fluorine and methoxy groups are common in CNS-active drugs due to blood-brain barrier penetration. The 4-fluoro-phenyl group may confer selectivity similar to fluoro-containing antidepressants .

Biological Activity

The compound 4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxo-butyric acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FNO4C_{21}H_{22}FNO_4, with a molecular weight of approximately 343.4 g/mol. The structure includes multiple functional groups such as methoxy and fluoro substituents that contribute to its biological activity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC21H22FNO4
Molecular Weight343.4 g/mol
Functional GroupsMethoxy (-OCH3), Fluoro (-F)
Core StructureDibenzo[b,e][1,4]diazepine

Synthesis

The synthesis of the compound involves the direct condensation of β-dicarbonyl compounds with amines in an aromatic solvent. The reaction typically requires reflux conditions and azeotropic removal of water to achieve high yields. For example, one method reported an 88% yield using specific reagents under controlled conditions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this one, particularly those containing acridine and related structures. For instance, acridine derivatives have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound under discussion may exhibit similar mechanisms due to its structural analogies.

The proposed mechanisms of action for compounds related to this structure include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
  • Modulation of Enzymatic Activity : Inhibition of enzymes such as dihydrofolate reductase (DHFR) can lead to reduced tumor growth .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives with similar structures inhibited the growth of HCT-116 colorectal cancer cells with IC50 values ranging from 5.9 µM to 12.8 µM compared to doxorubicin .
  • In Vivo Studies : Research involving animal models indicated that certain derivatives enhanced melanogenesis through specific pathways involving tyrosinase expression, suggesting potential applications in dermatological therapies .

Table 2: Summary of Biological Activities

Activity TypeExperimental ModelObserved EffectReference
AntitumorHCT-116 Cell LineIC50 = 5.9 - 12.8 µM
Apoptosis InductionVarious Cancer Cell LinesIncreased apoptosis
MelanogenesisB16F10 Melanoma CellsEnhanced melanin synthesis

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and which intermediates are critical for yield optimization?

A multi-step synthesis is typically employed, starting with condensation reactions between substituted dibenzo[b,e][1,4]diazepine precursors and 4-oxo-butyric acid derivatives. Key intermediates include the dibenzo[b,e][1,4]diazepine core with protected hydroxyl and fluoro-phenyl groups. For example, a Schiff base formation (similar to hydrazone derivatives in ) can be used to introduce the 3,4-dimethoxy-phenyl moiety. Purification via flash chromatography or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures intermediate stability .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), hydroxyl (δ 5.0–5.5 ppm), and methoxy groups (δ 3.7–3.9 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray Crystallography : Resolve the dibenzo[b,e][1,4]diazepine ring conformation and hydrogen-bonding networks (e.g., hydroxyl to ketone interactions) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) should be compared to controls like ciprofloxacin .
  • Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) with IC50 determination via dose-response curves .

Q. How can researchers validate the compound’s stability under standard laboratory conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-UV (C18 column, 254 nm).
  • Photostability : Expose to ICH Q1B light conditions; quantify degradation products using LC-MS .

Advanced Research Questions

Q. How can synthetic yield be optimized using modern process control strategies?

Implement Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio). For example:

  • Response Surface Methodology (RSM) : Optimize reaction time (12–24 hrs) and catalyst loading (5–15 mol%).
  • Real-Time Monitoring : Use inline FTIR to track intermediate formation and adjust conditions dynamically .

Q. How should contradictory pharmacological data (e.g., divergent IC50 values) be resolved?

  • Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to account for variability in assay protocols (e.g., cell line differences).
  • Replication Studies : Standardize conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational approaches are recommended for modeling target interactions?

  • Molecular Docking : Use AutoDock Vina to predict binding modes in the benzodiazepine pocket of GABA receptors.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns trajectories) in explicit solvent to assess stability of hydrogen bonds with 4-fluoro-phenyl and hydroxyl groups .

Q. What methodologies ensure robust analysis of metabolic stability and metabolite identification?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH; quantify parent compound depletion via LC-MS/MS.
  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) in data-dependent acquisition (DDA) mode to detect hydroxylated or demethylated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.